ARN14686

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

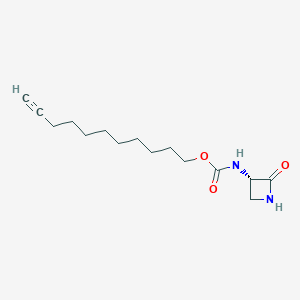

undec-10-ynyl N-[(3S)-2-oxoazetidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3/c1-2-3-4-5-6-7-8-9-10-11-20-15(19)17-13-12-16-14(13)18/h1,13H,3-12H2,(H,16,18)(H,17,19)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXRAYPXQNELAS-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCOC(=O)NC1CNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCCCCCCCCOC(=O)N[C@H]1CNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of ARN14686: An In-Depth Technical Guide to N-Acylethanolamine Acid Amidase (NAAA) Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN14686 is a potent, activity-based probe that selectively inhibits N-acylethanolamine acid amidase (NAAA), a key enzyme in the regulation of lipid signaling pathways.[1][2] Unlike broad-spectrum anti-inflammatory drugs, this compound targets a specific node in the inflammatory cascade, offering the potential for more precise therapeutic intervention with a favorable safety profile. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with NAAA and the downstream consequences of this inhibition. Detailed experimental protocols and structured data are provided to facilitate further research and development in this area.

Mechanism of Action: Targeting NAAA for Anti-Inflammatory and Analgesic Effects

The primary mechanism of action of this compound is the irreversible, covalent inhibition of N-acylethanolamine acid amidase (NAAA).[1][2] NAAA is a lysosomal cysteine hydrolase responsible for the degradation of a class of bioactive lipids known as N-acylethanolamines (NAEs), with a preference for N-palmitoylethanolamide (PEA).[3][4][5][6]

The NAAA-PEA-PPAR-α Signaling Axis

Under normal physiological conditions, NAAA hydrolyzes PEA into palmitic acid and ethanolamine, thus terminating its signaling activity.[4][7] PEA is an endogenous lipid mediator with well-documented anti-inflammatory, analgesic, and neuroprotective properties.[8][9][10] These effects are primarily mediated through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates the transcription of genes involved in inflammation.[10][11][12]

By inhibiting NAAA, this compound prevents the degradation of PEA, leading to its accumulation in tissues and enhanced activation of PPAR-α.[11][12] This, in turn, modulates the expression of pro-inflammatory genes, resulting in a reduction of the inflammatory response.

Covalent Inhibition and Activity-Based Profiling

This compound is classified as an activity-based protein profiling (ABPP) probe.[1][2] It forms a covalent bond with the N-terminal cysteine residue in the active site of NAAA.[1][2] This covalent modification is irreversible and leads to the complete inactivation of the enzyme. The design of this compound as an ABPP probe allows for its use in identifying and quantifying active NAAA in complex biological samples, a valuable tool for target engagement and drug discovery studies.[13][14][15][16][17]

Quantitative Data

The following tables summarize the key quantitative data for this compound and the enzymatic activity of NAAA.

| Compound | Target | IC50 (µM) | Assay Conditions | Reference |

| This compound | Human NAAA (hNAAA) | 0.006 | Not specified | [1][2] |

| Enzyme | Substrate | Kinetic Parameter | Value | pH | Reference |

| NAAA | N-palmitoylethanolamine | Optimum pH | 4.5 | 4.5 | [3][5] |

| NAAA | N-myristoylethanolamine | Substrate Preference | > N-lauroylethanolamine | Not specified | [5] |

| NAAA | N-lauroylethanolamine | Substrate Preference | = N-stearoylethanolamine | Not specified | [5] |

| NAAA | N-stearoylethanolamine | Substrate Preference | > N-arachidonoylethanolamine | Not specified | [5] |

| NAAA | N-arachidonoylethanolamine | Substrate Preference | > N-oleoylethanolamine | Not specified | [5] |

Signaling Pathway Diagram

Experimental Protocols

NAAA Activity Assay (LC-MS/MS Method)

This protocol describes the measurement of NAAA activity in cell lysates or tissue homogenates by quantifying the product of PEA hydrolysis, palmitic acid, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cell lysates or tissue homogenates

-

NAAA assay buffer: 100 mM sodium citrate/phosphate buffer, pH 4.5, containing 3 mM DTT and 0.1% Triton X-100[7]

-

N-palmitoylethanolamine (PEA) substrate solution (in DMSO)

-

Internal standard (e.g., deuterated palmitic acid)

-

Acetonitrile

-

Methanol

-

Chloroform

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysate or tissue homogenate using a standard method (e.g., Bradford assay).

-

Enzymatic Reaction:

-

In a microcentrifuge tube, add 50 µL of cell lysate (containing a known amount of protein, e.g., 20 µg).

-

Add 45 µL of pre-warmed NAAA assay buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 5 µL of PEA substrate solution (final concentration, e.g., 10 µM).

-

Incubate at 37°C for 30 minutes.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 200 µL of cold acetonitrile containing the internal standard.

-

Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using an LC-MS/MS system equipped with a suitable C18 column.

-

Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Monitor the transition of the parent ion to the daughter ion for both palmitic acid and the internal standard in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Quantify the amount of palmitic acid produced by comparing its peak area to that of the internal standard.

-

Calculate the specific activity of NAAA as nmol of palmitic acid produced per minute per mg of protein.

-

Activity-Based Protein Profiling (ABPP) for NAAA

This protocol provides a general workflow for using this compound to label and identify active NAAA in a proteome.

Materials:

-

Cell lysates or tissue homogenates

-

This compound solution (in DMSO)

-

Click chemistry reagents (e.g., azide-functionalized reporter tag like a fluorophore or biotin, copper(I) catalyst, TBTA ligand)

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents (if using a biotin tag)

-

Fluorescence gel scanner (if using a fluorescent tag)

Procedure:

-

Proteome Labeling:

-

Incubate the proteome (e.g., 50 µg of total protein in 50 µL of PBS) with this compound (e.g., 1 µM final concentration) for 30 minutes at 37°C.

-

-

Click Chemistry Reaction:

-

To the labeled proteome, add the azide-functionalized reporter tag, copper(I) sulfate, and TBTA ligand.

-

Incubate for 1 hour at room temperature to allow the click reaction to proceed.

-

-

Protein Separation and Visualization:

-

Denature the protein sample by adding SDS-PAGE loading buffer and heating.

-

Separate the proteins by SDS-PAGE.

-

For fluorescent tags: Visualize the labeled proteins directly in the gel using a fluorescence scanner.

-

For biotin tags: Transfer the proteins to a PVDF membrane and detect the biotinylated proteins using streptavidin-HRP and chemiluminescence.

-

-

Competitive ABPP for Inhibitor Screening:

-

To screen for other NAAA inhibitors, pre-incubate the proteome with the test compound for 30 minutes before adding this compound.

-

A decrease in the signal from the this compound-labeled NAAA indicates that the test compound is competing for the active site.

-

Experimental Workflow Diagram

Conclusion

This compound represents a highly specific and potent tool for the investigation of NAAA biology and the development of novel therapeutics. Its mechanism of action, centered on the irreversible inhibition of NAAA and the consequent enhancement of the anti-inflammatory PEA/PPAR-α signaling pathway, holds significant promise for the treatment of a range of inflammatory and pain-related disorders. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to further explore the therapeutic potential of targeting NAAA with compounds like this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N-acylethanolamine acid amide hydrolase - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. uniprot.org [uniprot.org]

- 6. Assay of NAAA Activity | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NAAA-regulated lipid signaling governs the transition from acute to chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dial.uclouvain.be [dial.uclouvain.be]

- 14. Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

ARN14686: An In-Depth Technical Guide to a Potent Activity-Based Probe for N-Acylethanolamine Acid Amidase (NAAA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN14686 is a potent and selective activity-based protein profiling (ABPP) probe designed to target N-acylethanolamine acid amidase (NAAA), a key lysosomal enzyme involved in the regulation of lipid signaling pathways implicated in inflammation, pain, and neurodegeneration. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols for its application, and the relevant signaling pathways. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to investigate the physiological and pathological roles of NAAA.

Introduction to this compound

This compound is a novel activity-based probe that covalently modifies the active site of NAAA, allowing for its detection and quantification in complex biological samples such as cell lysates and tissues.[1] Its design is based on the scaffold of a potent NAAA inhibitor, featuring a terminal alkyne handle for "click" chemistry-based conjugation to reporter tags like fluorophores or biotin.[1][2] This two-step labeling approach offers versatility for various downstream applications, including in-gel fluorescence scanning, protein enrichment for mass spectrometry, and fluorescence microscopy.[2]

Chemical Profile:

-

Chemical Name: (S)-Undec-10-yn-1-yl (2-oxoazetidin-3-yl)carbamate[1]

-

Mechanism of Action: Covalently binds to the N-terminal cysteine of catalytically active NAAA.[1]

Quantitative Data

The potency and selectivity of this compound are critical parameters for its application as a chemical probe. The following table summarizes the available quantitative data for this compound.

| Parameter | Species | Value | Reference |

| IC50 | Human NAAA | 6 nM | [1] |

| IC50 | Rat NAAA | 13 nM | [1] |

Note: Further quantitative data on off-target engagement across a broad panel of hydrolases is not extensively available in the public domain. Researchers should perform appropriate control experiments to validate selectivity in their specific experimental system.

Signaling Pathways

NAAA plays a critical role in the endocannabinoid signaling system by regulating the levels of N-acylethanolamines (NAEs), most notably palmitoylethanolamide (PEA).[2] PEA is an endogenous lipid mediator that exerts anti-inflammatory and analgesic effects primarily through the activation of the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α).[3][4]

By hydrolyzing PEA into palmitic acid and ethanolamine, NAAA terminates its signaling. Inhibition of NAAA by probes like this compound leads to an accumulation of PEA, thereby potentiating its downstream effects on PPAR-α and modulating inflammatory responses.[2][4] NAAA has also been implicated in other immune-regulatory pathways, including Toll-like receptor signaling.[4]

References

- 1. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition [dspace.mit.edu]

- 3. Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.stanford.edu [med.stanford.edu]

The Role of ARN14686 in Targeting N-Acylethanolamine Acid Amidase (NAAA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine hydrolase that plays a pivotal role in the regulation of inflammatory and pain signaling pathways.[1][2] It primarily catalyzes the hydrolysis of N-palmitoylethanolamide (PEA), an endogenous lipid mediator with potent anti-inflammatory and analgesic properties.[1][2] PEA exerts its effects by activating the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that modulates the transcription of genes involved in inflammation.[1][3] By degrading PEA, NAAA effectively terminates this anti-inflammatory signal, making it a compelling therapeutic target for a range of inflammatory and pain-related disorders.[1] ARN14686 is a potent, activity-based probe designed to covalently modify and inhibit NAAA, offering a valuable tool for studying the enzyme's function and for the development of novel therapeutics.[4][5] This technical guide provides an in-depth overview of this compound and its interaction with NAAA, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data for this compound

This compound has been characterized as a highly potent inhibitor of human NAAA (hNAAA). The following table summarizes the key quantitative metrics for this compound.

| Parameter | Value | Species | Notes |

| IC50 | 0.006 µM (6 nM) | Human | Half-maximal inhibitory concentration, indicating high potency.[4] |

| Mechanism of Action | Covalent | - | Interacts with the N-terminal cysteine of NAAA.[4] |

| Probe Type | Activity-Based Protein Profiling (ABPP) | - | Binds only to the catalytically active form of NAAA.[4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of NAAA activity and the effects of its inhibitors. The following are protocols for key experiments in this field.

NAAA Activity Assay

This assay measures the enzymatic activity of NAAA by quantifying the product of PEA hydrolysis.

Materials:

-

Recombinant human NAAA or tissue homogenate

-

N-palmitoylethanolamide (PEA) substrate

-

Reaction Buffer: Sodium acetate buffer (pH 4.5-5.0) containing a non-ionic detergent (e.g., Triton X-100)

-

Internal standard (for mass spectrometry)

-

Organic solvents (e.g., chloroform, methanol)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Prepare a stock solution of PEA in a suitable organic solvent.

-

In a microcentrifuge tube, combine the NAAA enzyme source with the reaction buffer.

-

Initiate the reaction by adding the PEA substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding a mixture of organic solvents to precipitate protein and extract lipids.

-

Add an internal standard for accurate quantification.

-

Centrifuge the sample to pellet the precipitated protein.

-

Collect the supernatant containing the lipid products.

-

Analyze the supernatant by LC-MS to quantify the amount of palmitic acid produced.

-

Calculate enzyme activity as the amount of product formed per unit of time per amount of protein.

Activity-Based Protein Profiling (ABPP) with this compound

This protocol outlines the use of this compound to label and detect active NAAA in a complex biological sample.

Materials:

-

This compound probe

-

Cell lysates or tissue homogenates

-

Click-chemistry reagents (e.g., fluorescent azide, copper catalyst, ligand)

-

SDS-PAGE gels

-

Fluorescence gel scanner

Procedure:

-

Incubate the cell lysate or tissue homogenate with this compound for a specified time to allow for covalent labeling of active NAAA.

-

Perform a "click" reaction by adding the fluorescent azide, copper catalyst, and ligand to attach the fluorescent tag to the this compound-labeled NAAA.

-

Separate the proteins in the sample by SDS-PAGE.

-

Visualize the fluorescently labeled NAAA using a gel scanner. The intensity of the fluorescent band corresponds to the amount of active NAAA.

Quantification of Endogenous PEA Levels by LC-MS

This protocol describes the measurement of PEA levels in biological samples, which is crucial for assessing the in-vivo effects of NAAA inhibitors.

Materials:

-

Biological samples (e.g., tissue, plasma)

-

Deuterated PEA internal standard (PEA-d4)

-

Organic solvents for lipid extraction (e.g., chloroform, methanol)

-

Solid-phase extraction (SPE) columns

-

LC-MS/MS system

Procedure:

-

Homogenize the biological sample in the presence of the deuterated internal standard.

-

Perform a lipid extraction using an appropriate organic solvent mixture.

-

Purify the lipid extract using SPE to remove interfering substances.

-

Dry the purified extract under a stream of nitrogen and reconstitute it in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system and quantify PEA levels by comparing the signal of endogenous PEA to that of the deuterated internal standard.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Conclusion

This compound is a powerful and specific tool for the investigation of NAAA, a critical enzyme in the regulation of inflammation and pain. Its high potency and activity-based mechanism of action make it an invaluable probe for both in-vitro and in-vivo studies. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate further research into the therapeutic potential of NAAA inhibition and the development of novel drugs targeting this important enzyme. The continued exploration of the NAAA-PEA-PPAR-α signaling axis, aided by tools like this compound, holds significant promise for the treatment of a variety of debilitating conditions.

References

- 1. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Role of PPAR Alpha in the Modulation of Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dial.uclouvain.be [dial.uclouvain.be]

- 5. Activity-Based Probe for N-Acylethanolamine Acid Amidase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) in Inflammatory Signaling Pathways: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: N-acylethanolamine-hydrolyzing acid amidase (NAAA) has emerged as a critical regulator of inflammatory processes, primarily through its catabolism of the anti-inflammatory lipid mediator, N-palmitoylethanolamide (PEA).[1] As a lysosomal cysteine hydrolase highly expressed in immune cells like macrophages, NAAA terminates the anti-inflammatory signaling cascade mediated by PEA and its nuclear receptor, Peroxisome Proliferator-Activated Receptor-α (PPAR-α).[1][2] This positions NAAA as a key therapeutic target for a host of inflammatory conditions, including inflammatory bowel disease (IBD), neuroinflammatory disorders, and chronic pain.[3][4][5] This technical guide provides an in-depth examination of the NAAA signaling pathway, its role in macrophage activation, quantitative data on its inhibition, and detailed experimental protocols for its study.

The Core Signaling Axis: NAAA-PEA-PPAR-α

NAAA is a central enzymatic checkpoint in a crucial anti-inflammatory signaling pathway.[1] Operating optimally in the acidic environment of lysosomes (pH 4.5-5.0), NAAA hydrolyzes N-acylethanolamines (NAEs), with a marked preference for PEA.[1][6] The degradation of PEA into palmitic acid and ethanolamine effectively curtails its ability to act as an endogenous anti-inflammatory agent.[1][7]

The canonical signaling pathway proceeds as follows:

-

Inflammatory Challenge: Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger an inflammatory response in immune cells.[8][9] This challenge can lead to a decrease in the levels of PEA.[8][10]

-

PEA Degradation: NAAA, which is highly expressed within macrophages and other immune cells, hydrolyzes endogenous PEA.[1][6][11] This action terminates the anti-inflammatory signal that PEA would otherwise propagate.[1][7]

-

PPAR-α Activation: PEA is a natural ligand for PPAR-α, a nuclear receptor that functions as a key transcription factor suppressing inflammatory gene expression.[1][3] When PEA levels are sufficient, it binds to and activates PPAR-α.[1]

-

Transcriptional Regulation: Activated PPAR-α translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to peroxisome proliferator response elements (PPREs) on DNA.[8][9] This interaction inhibits the activity of pro-inflammatory transcription factors like NF-κB and AP-1, ultimately suppressing the transcription of genes for inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., iNOS, COX-2).[8][9][12][13]

NAAA Inhibition as a Therapeutic Strategy: By blocking NAAA, inhibitor compounds prevent the degradation of PEA.[3] This leads to an accumulation of local PEA, which enhances and prolongs the activation of PPAR-α, resulting in a dampened inflammatory response.[1][3] This makes NAAA inhibitors a promising therapeutic approach for a wide range of inflammatory diseases.[3][5][11]

Caption: The NAAA-PEA-PPAR-α anti-inflammatory signaling pathway.

Quantitative Data on NAAA Inhibition

Research using specific pharmacological inhibitors has provided quantitative evidence for NAAA's central role in regulating inflammation.

Table 1: In Vitro Inhibitory Potency (IC₅₀) of NAAA Inhibitors

The half-maximal inhibitory concentration (IC₅₀) is a measure of a drug's potency. This table lists the reported IC₅₀ values for several NAAA inhibitors against the enzyme's activity.

| Inhibitor Compound | IC₅₀ Value (nM) | Target Enzyme | Cell/System | Reference |

| (S)-OOPP | 16 ± 2 | Human NAAA | Recombinant | [10] |

| AM9053 | 70 - 100 | Human NAAA | Recombinant | [4][14] |

| ARN19702 | 7 | Human NAAA | Recombinant | [15] |

| F215 | 0.8 | Human NAAA | Recombinant | [16] |

Table 2: Effects of NAAA Inhibitors on Inflammatory Mediators

This table presents the inhibitory effects of various NAAA inhibitors on the production of key inflammatory mediators in cellular and animal models of inflammation.

| Inhibitor | Model System | Inflammatory Mediator | Effect | Reference |

| (S)-OOPP | Carrageenan-induced sponge model (mice) | Neutrophil Infiltration | Dose-dependent reduction | [10] |

| (S)-OOPP | LPS-stimulated macrophages | Nitric Oxide (NO) Production | ~50% reduction at 10 µM | [9] |

| AM9053 | TNBS-induced colitis model (mice) | MPO Activity (Neutrophil marker) | Significant reduction | [17] |

| AM9053 | TNBS-induced colitis model (mice) | TNF-α, IL-1β expression | Significant reduction | [17] |

| F215 | LPS-induced ALI model (mice) | Neutrophil Infiltration | Markedly accelerated clearance | [16] |

| β-lactam (Compound 6) | LPS-stimulated human macrophages | TNF-α Release | Concentration-dependent inhibition | [18] |

Detailed Experimental Protocols

Reproducible and standardized methodologies are crucial for studying NAAA. Below are detailed protocols for key experiments in NAAA research.

Protocol: In Vitro NAAA Activity Assay (Fluorometric)

This assay measures the enzymatic activity of NAAA and is well-suited for high-throughput screening of potential inhibitors.[7][19]

Caption: General workflow for a fluorometric NAAA activity assay.

Objective: To measure the enzymatic activity of NAAA and assess the potency of inhibitory compounds.[1]

Materials:

-

NAAA Assay Buffer: 50 mM sodium phosphate (pH 4.5), 150 mM NaCl, 3 mM DTT, 0.1% Triton X-100.[1][15]

-

Enzyme: Recombinant human NAAA protein.[1]

-

Substrate: Fluorogenic substrate such as N-(4-methoxy-2-quinolinyl)-L-leucine (PAMCA).[1]

-

Inhibitors: Test compounds dissolved in DMSO.

-

Hardware: 96-well half-volume black plates, fluorescence plate reader.[1]

Procedure:

-

Enzyme Preparation: Dilute recombinant NAAA protein in NAAA Assay Buffer to a final working concentration (e.g., 0.25 µg/mL).[1]

-

Plate Setup: To each well of a 96-well plate, add 20 µL of NAAA Assay Buffer.

-

Compound Addition: Add 1 µL of test compound (dissolved in DMSO) or vehicle control to the appropriate wells.

-

Enzyme Addition: Add 10 µL of the diluted NAAA enzyme solution to each well. Pre-incubate the plate for 10 minutes at room temperature.

-

Reaction Initiation: Start the enzymatic reaction by adding 10 µL of the fluorogenic substrate solution.

-

Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measurement: Read the fluorescence intensity using a plate reader with excitation at ~340 nm and emission at ~460 nm.[1]

-

Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This protocol assesses the ability of an NAAA inhibitor to suppress the inflammatory response in immune cells stimulated with a pro-inflammatory agent like LPS.[8]

Objective: To determine if an NAAA inhibitor can reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in activated macrophages.[8]

Materials:

-

Cells: Murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).[8][14]

-

Reagents: NAAA inhibitor stock solution (in DMSO), Lipopolysaccharide (LPS), cell culture medium (e.g., DMEM), Phosphate-Buffered Saline (PBS).[8]

-

Hardware: 96-well cell culture plates, incubator, centrifuge, ELISA kits for target cytokines.[8]

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow adherence.[8]

-

Inhibitor Treatment: Prepare serial dilutions of the NAAA inhibitor in culture medium. Replace the old medium with 100 µL of medium containing the desired inhibitor concentrations. Incubate for 1 hour.[8]

-

Inflammatory Stimulation: Add LPS to each well to a final concentration of 100 ng/mL (except for negative control wells).[8]

-

Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.[8]

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.[8]

-

Cytokine Quantification: Measure the concentration of TNF-α or IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[8]

Protocol: In Vivo Carrageenan-Induced Paw Edema Model

This is a standard and acute model used to evaluate the anti-inflammatory and analgesic effects of compounds in vivo.[8][20]

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Objective: To assess the acute anti-inflammatory effects of an NAAA inhibitor in a live animal model.[20]

Materials:

-

Reagents: NAAA inhibitor formulated for in vivo administration (e.g., in a vehicle like Tween 80/saline), 1% (w/v) Carrageenan solution in sterile saline.[8]

-

Hardware: Plethysmometer or digital calipers for measuring paw volume/thickness.[8]

Procedure:

-

Acclimatization: Acclimatize mice for at least one week before the experiment.

-

Grouping: Randomly divide mice into groups (n=8-10 per group): Vehicle control, NAAA inhibitor (various doses), and a positive control (e.g., Indomethacin).[8]

-

Drug Administration: Administer the vehicle, NAAA inhibitor, or positive control via the chosen route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.)).[8]

-

Baseline Measurement: After an appropriate absorption time (e.g., 60 minutes for p.o. dosing), measure the initial volume of the right hind paw of each mouse using a plethysmometer.[8]

-

Inflammation Induction: Inject 20-50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[8][20]

-

Post-Induction Measurements: Measure the paw volume at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) after the carrageenan injection.[20]

-

Tissue Collection: At the end of the experiment, euthanize the mice and collect paw tissue for analysis of inflammatory markers (e.g., MPO, cytokines) and PEA levels.[20]

-

Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.

Conclusion

N-acylethanolamine-hydrolyzing acid amidase stands as a pivotal control point in the regulation of inflammation. Its specific role in degrading the endogenous anti-inflammatory lipid PEA makes it an attractive and promising target for therapeutic intervention.[1][2][3] The inhibition of NAAA enhances the body's natural mechanisms for resolving inflammation by boosting PEA-mediated activation of PPAR-α.[3] The development of potent and selective NAAA inhibitors has provided powerful tools to probe these pathways and represents a novel therapeutic strategy for treating a wide array of inflammatory and pain-related disorders.[3][11] The protocols and data presented in this guide offer a framework for researchers and drug developers to further investigate and harness the therapeutic potential of NAAA inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are NAAA inhibitors and how do they work? [synapse.patsnap.com]

- 4. NAAA Inhibitors as Anti-inflammatory Agents, Phase II - Shakiru Alapafuja [grantome.com]

- 5. techtransfer.universityofcalifornia.edu [techtransfer.universityofcalifornia.edu]

- 6. Genetic Blockade of NAAA Cell-specifically Regulates Fatty Acid Ethanolamides (FAEs) Metabolism and Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. escholarship.org [escholarship.org]

- 10. pnas.org [pnas.org]

- 11. Molecular mechanism of activation of the immunoregulatory amidase NAAA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. PPAR-α as a Key Nutritional and Environmental Sensor for Metabolic Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Inflammation-restricted anti-inflammatory activities of a N-acylethanolamine acid amidase (NAAA) inhibitor F215 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. N-Acylethanolamine-hydrolyzing acid amidase inhibition increases colon N-palmitoylethanolamine levels and counteracts murine colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Potent Systemically Active N-Acylethanolamine Acid Amidase Inhibitor that Suppresses Inflammation and Human Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dial.uclouvain.be [dial.uclouvain.be]

- 20. benchchem.com [benchchem.com]

Technical Guide: Preliminary In Vitro Characterization of a Novel Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, no specific quantitative data or established protocols for a compound designated "ARN14686" are available in the public scientific literature. The following technical guide has been constructed using established methodologies and data from well-characterized Fatty Acid Amide Hydrolase (FAAH) inhibitors to serve as a comprehensive template for the preliminary in vitro evaluation of a novel FAAH inhibitor like this compound.

Introduction

The endocannabinoid system is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory.[1] The primary endocannabinoid, anandamide (AEA), is degraded by the intracellular serine hydrolase, Fatty Acid Amide Hydrolase (FAAH).[1] Inhibition of FAAH increases the endogenous levels of AEA, thereby enhancing endocannabinoid signaling without the adverse psychoactive effects associated with direct cannabinoid receptor agonists.[2] This makes FAAH a promising therapeutic target for various disorders.

This guide outlines the core in vitro studies essential for the preliminary characterization of a novel FAAH inhibitor, focusing on determining its potency, mechanism of action, and selectivity.

Quantitative Data Summary

The initial characterization of a novel FAAH inhibitor involves determining its potency and kinetic parameters against the target enzyme. The following table summarizes representative in vitro data for well-characterized FAAH inhibitors, which serves as a benchmark for evaluating new chemical entities.

Table 1: In Vitro Inhibitory Activity of Representative FAAH Inhibitors

| Compound | Target | IC50 (nM) | Ki (µM) | k_inact (s⁻¹) | Mechanism of Inhibition | Source |

| PF-3845 | Human FAAH | < 20 | 0.23 ± 0.03 | 0.0033 ± 0.0002 | Irreversible (Carbamylation) | [2][3] |

| URB597 | Human FAAH | 4.6 | 2.0 ± 0.3 | 0.0033 ± 0.0003 | Irreversible (Carbamylation) | [2][3][4] |

| OL-135 | FAAH | 4.7 | - | - | Reversible, Competitive | [5] |

| PKM-833 | Human FAAH | 8.8 | - | - | Irreversible | [6] |

| PKM-833 | Rat FAAH | 10 | - | - | Irreversible | [6] |

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; k_inact: Inactivation rate constant.

Experimental Protocols

Detailed and reproducible protocols are critical for the accurate assessment of a novel compound. Below are the methodologies for key in vitro experiments.

Fluorometric FAAH Inhibition Assay

This assay is a common high-throughput method for screening and characterizing FAAH inhibitors.

-

Principle: The assay measures the enzymatic activity of FAAH through the hydrolysis of a fluorogenic substrate, such as AMC-arachidonoyl amide. The cleavage of this substrate by FAAH releases the fluorescent product, 7-amino-4-methylcoumarin (AMC), which can be detected using a fluorescence plate reader.[7][8] The presence of an inhibitor reduces the rate of AMC production.

-

Materials:

-

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer to all wells.

-

Add the test compound dilutions, positive control, or vehicle (solvent control) to the respective wells.

-

Add the diluted FAAH enzyme solution to all wells except the background control wells.

-

Pre-incubate the plate for a defined period (e.g., 5 minutes) at 37°C.[7]

-

Initiate the reaction by adding the FAAH substrate to all wells.

-

Incubate the plate for 30 minutes at 37°C.[7]

-

Measure the fluorescence intensity using a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Radiometric FAAH Inhibition Assay

This method provides a direct measure of the hydrolysis of the natural substrate, anandamide.

-

Principle: This assay quantifies FAAH activity by measuring the breakdown of radiolabeled anandamide ([¹⁴C]-AEA) into [¹⁴C]-ethanolamine and arachidonic acid. The hydrophilic [¹⁴C]-ethanolamine is separated from the lipophilic [¹⁴C]-AEA by solvent extraction, and its radioactivity is measured by liquid scintillation counting.[10][11]

-

Materials:

-

Procedure:

-

Pre-incubate the enzyme preparation with the test compound or vehicle at 37°C.

-

Initiate the reaction by adding [¹⁴C]-AEA.

-

Incubate for a specific time (e.g., 30 minutes) at 37°C.[10]

-

Stop the reaction by adding a chloroform/methanol mixture.

-

Centrifuge to separate the aqueous and organic phases.

-

Transfer an aliquot of the aqueous phase (containing [¹⁴C]-ethanolamine) to a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Calculate the amount of [¹⁴C]-ethanolamine produced and determine the percent inhibition at various compound concentrations to calculate the IC50.

Selectivity Profiling: Activity-Based Protein Profiling (ABPP)

Assessing the selectivity of a compound is crucial to identify potential off-target effects.

-

Principle: Competitive ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across an entire enzyme family in a complex proteome.[12] A proteome is pre-incubated with the test inhibitor, which binds to its targets. Subsequently, a broad-spectrum, fluorescently-tagged activity-based probe (ABP) that covalently labels the active sites of many serine hydrolases is added. If the inhibitor has bound to a specific hydrolase, it will block the binding of the ABP. The reduction in fluorescence for a particular enzyme, as measured by gel electrophoresis or mass spectrometry, indicates inhibition.[12][13]

-

Materials:

-

Procedure (Gel-Based):

-

Pre-incubate the proteome with various concentrations of the test inhibitor or vehicle (DMSO) for 30 minutes at 37°C.[13]

-

Add the ABP (e.g., FP-TAMRA) and incubate for another 30 minutes.

-

Quench the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Scan the gel for fluorescence to visualize the labeled serine hydrolases.

-

-

Data Analysis: A decrease in the fluorescence intensity of a specific protein band in the inhibitor-treated lanes compared to the vehicle control indicates that the compound inhibits that enzyme. The selectivity profile is determined by identifying which enzyme activities are affected at different concentrations.

Visualization of Pathways and Workflows

Caption: Endocannabinoid signaling pathway and the action of an FAAH inhibitor.

Caption: Workflow for the in vitro characterization of a novel FAAH inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells [mdpi.com]

- 3. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 9. caymanchem.com [caymanchem.com]

- 10. Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. benchchem.com [benchchem.com]

- 13. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cellular Engagements of ARN14686 Beyond N-Acylethanolamine Acid Amidase

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: ARN14686 is a potent, covalently acting inhibitor of N-acylethanolamine acid amidase (NAAA), an emerging therapeutic target for inflammatory and pain-related disorders. As an activity-based probe derived from the β-lactam inhibitor ARN726, understanding the full spectrum of its cellular interactions is paramount for a comprehensive assessment of its therapeutic potential and safety profile. This technical guide provides an in-depth analysis of the known cellular targets of this compound, explores potential off-target interactions based on its chemical scaffold and mechanism of action, and offers detailed experimental protocols for the identification and validation of these interactions.

Known Selectivity Profile of this compound

This compound was designed as a selective activity-based probe to target NAAA.[1] Its primary cellular target is N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase responsible for the degradation of bioactive N-acylethanolamines (NAEs) like palmitoylethanolamide (PEA). This compound inhibits NAAA with high potency by forming a covalent adduct with the catalytic cysteine residue within the enzyme's active site.

While comprehensive off-target screening data for this compound against a broad panel of proteins is not publicly available, the initial characterization studies provide some insights into its selectivity. The parent compound, ARN726, has been reported to be selective for NAAA and does not affect the activity of fatty acid amide hydrolase (FAAH), another key enzyme in endocannabinoid metabolism.[2]

A key study on this compound noted that at high concentrations (10 µM in vitro), it could interact with acid ceramidase, another cysteine amidase that shares structural homology with NAAA.[1] This suggests that at elevated doses, off-target effects on related enzymes could be a possibility.

| Compound | Target Enzyme | Species | IC50 (nM) | Reference |

| This compound | NAAA | Human | 6 | [1] |

| This compound | NAAA | Rat | 13 | [1] |

| This compound | Acid Ceramidase | Not Specified | Low-affinity interaction at high concentrations | [1] |

| ARN726 (parent compound) | FAAH | Not Specified | No significant inhibition | [2] |

Potential Off-Target Interactions of the β-Lactam Scaffold

This compound possesses a β-lactam "warhead," a four-membered cyclic amide. This strained ring system is susceptible to nucleophilic attack, leading to covalent modification of target proteins. While this reactivity is harnessed for potent inhibition of NAAA, it also presents a potential for off-target interactions with other proteins containing nucleophilic residues in accessible sites.

Potential off-target protein classes include:

-

Other Cysteine Hydrolases: As evidenced by the interaction with acid ceramidase, other enzymes utilizing a catalytic cysteine are potential off-targets.

-

Serine Hydrolases: While generally less reactive with β-lactams compared to cysteine, serine hydrolases are a large and diverse class of enzymes that could potentially be targeted.

-

Proteins with Reactive Cysteine or Serine Residues: Proteins that do not have a canonical hydrolase activity but possess hyper-reactive cysteine or serine residues for functional or regulatory purposes could also be susceptible to covalent modification.

Signaling Pathway of NAAA Inhibition

The primary therapeutic effect of NAAA inhibition is the potentiation of NAE signaling. By blocking the degradation of NAEs such as PEA, this compound elevates their local concentrations, leading to enhanced activation of their downstream targets, most notably the peroxisome proliferator-activated receptor-alpha (PPARα). Activation of PPARα initiates a cascade of anti-inflammatory and analgesic effects.

Experimental Protocols for Off-Target Identification

The identification and validation of off-targets for covalent inhibitors like this compound require specialized methodologies. Activity-Based Protein Profiling (ABPP) is the gold standard for this purpose.

Activity-Based Protein Profiling (ABPP) Workflow

ABPP utilizes chemical probes that react covalently with the active sites of specific enzyme families to profile their functional state in complex proteomes. This compound itself is an activity-based probe. A competitive ABPP approach is typically used to identify off-targets of an unlabeled inhibitor.

References

An In-Depth Technical Guide to the Covalent Binding of ARN14686 to NAAA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the covalent interaction between the potent inhibitor ARN14686 and N-acylethanolamine acid amidase (NAAA). The content herein details the quantitative aspects of this binding, the experimental methodologies used for its characterization, and the underlying signaling pathways, designed to be a valuable resource for professionals in the fields of pharmacology and drug development.

Quantitative Analysis of this compound Binding to NAAA

This compound is a highly potent, activity-based protein profiling (ABPP) probe that covalently modifies and inhibits human N-acylethanolamine acid amidase (hNAAA). Its interaction with NAAA is characterized by a high degree of potency. The primary quantitative metric available for this compound is its half-maximal inhibitory concentration (IC50).

It is important to note that for covalent inhibitors, the IC50 value is time-dependent and can be influenced by the experimental conditions. A more informative kinetic parameter for covalent inhibitors is the second-order rate constant (k_inact/K_i), which describes the efficiency of the covalent modification. However, a specific k_inact/K_i value for this compound has not been reported in the available scientific literature.

| Parameter | Value | Enzyme | Notes |

| IC50 | 0.006 µM (6 nM) | Human NAAA (hNAAA) | This value indicates high potency. |

| Binding Mechanism | Covalent | NAAA | This compound forms a covalent bond with the N-terminal cysteine residue of NAAA. |

| Inhibitor Type | Activity-based probe | NAAA | It selectively binds to the catalytically active form of the enzyme. |

Experimental Protocols

The characterization of the covalent binding of this compound to NAAA involves several key experimental procedures. The following are detailed methodologies for these essential experiments.

NAAA Activity Assay

This assay is fundamental to determining the inhibitory potency of this compound.

Objective: To measure the enzymatic activity of NAAA in the presence and absence of the inhibitor to determine the IC50 value.

Materials:

-

Recombinant human NAAA (hNAAA)

-

Substrate: N-palmitoyl-[ethanolamine-1,2-14C]-ethanolamide ([14C]PEA)

-

Assay Buffer: 50 mM sodium acetate, 0.1% Triton X-100, 1 mM dithiothreitol (DTT), pH 5.0

-

Inhibitor: this compound dissolved in DMSO

-

Quenching Solution: Chloroform/methanol (2:1, v/v)

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microcentrifuge tube, pre-incubate hNAAA with either this compound or vehicle (DMSO) in the assay buffer for a defined period (e.g., 30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the [14C]PEA substrate. The final substrate concentration should be close to its Michaelis-Menten constant (Km) for NAAA.

-

Allow the reaction to proceed for a specific time (e.g., 20 minutes) at 37°C.

-

Terminate the reaction by adding the quenching solution.

-

Vortex the mixture and centrifuge to separate the organic and aqueous phases. The radiolabeled ethanolamine product will be in the aqueous phase, while the unreacted substrate remains in the organic phase.

-

Transfer an aliquot of the aqueous phase to a scintillation vial containing a scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mass Spectrometry for Confirmation of Covalent Adduct Formation

This method provides direct evidence of the covalent modification of NAAA by this compound.

Objective: To detect the mass increase of NAAA corresponding to the addition of the this compound molecule.

Materials:

-

Recombinant hNAAA

-

This compound

-

Incubation Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Denaturing and Reducing Agents: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Alkylation Agent: Iodoacetamide (IAM)

-

Protease: Trypsin

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Incubate hNAAA with an excess of this compound in the incubation buffer for a sufficient time to ensure covalent modification (e.g., 1 hour at 37°C). A control sample with hNAAA and vehicle (DMSO) should be prepared in parallel.

-

Remove the excess, unbound inhibitor by methods such as dialysis or size-exclusion chromatography.

-

Denature the protein samples and reduce the disulfide bonds with DTT or TCEP.

-

Alkylate the free cysteine residues with IAM.

-

Digest the protein into smaller peptides by adding trypsin and incubating overnight at 37°C.

-

Analyze the resulting peptide mixtures by LC-MS/MS.

-

Search the MS/MS data against the protein sequence of hNAAA, specifying a variable modification on the N-terminal cysteine corresponding to the mass of this compound.

-

The identification of a peptide with this specific mass shift confirms the covalent binding and pinpoints the site of modification.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway involving NAAA and a typical experimental workflow for characterizing a covalent inhibitor like this compound.

NAAA-PEA-PPAR-α Signaling Pathway

Experimental Workflow for Covalent Inhibitor Characterization

Methodological & Application

Application Notes and Protocols for ARN14686: An Activity-Based Probe for N-acylethanolamine Acid Amidase (NAAA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN14686 is a potent and selective activity-based probe (ABP) designed for the detection and profiling of N-acylethanolamine acid amidase (NAAA), a key enzyme in inflammatory signaling.[1][2] As a click-chemistry ABP, this compound features a terminal alkyne group, allowing for a versatile two-step detection process.[2][3] The probe covalently modifies the catalytic cysteine of the active form of NAAA, providing a direct readout of enzyme activity rather than just protein abundance.[2][3] These characteristics make this compound an invaluable tool for studying the role of NAAA in various physiological and pathological processes, as well as for the screening and characterization of NAAA inhibitors.

Mechanism of Action and Signaling Pathway

NAAA is a lysosomal cysteine hydrolase predominantly expressed in immune cells, such as macrophages.[4][5] Its primary role is the degradation of the anti-inflammatory lipid mediator, N-palmitoylethanolamide (PEA).[4][6] PEA is an endogenous agonist for the nuclear receptor Peroxisome Proliferator-Activated Receptor-α (PPAR-α), a transcription factor that suppresses the expression of pro-inflammatory genes.[4][6] By hydrolyzing PEA, NAAA terminates this anti-inflammatory signaling cascade.[4] Inhibition of NAAA leads to an accumulation of PEA, enhanced PPAR-α activation, and a subsequent reduction in inflammation.[4][7]

This compound mimics the substrate of NAAA and forms a covalent bond with the active site cysteine of the enzyme.[2][3] This irreversible binding event allows for the specific labeling and subsequent detection of catalytically active NAAA.

Quantitative Data

The following table summarizes key quantitative data for this compound, providing a reference for experimental design.

| Parameter | Species | Value | Reference |

| IC₅₀ | Human NAAA | 6 nM | [2] |

| IC₅₀ | Rat NAAA | 13 nM | [2] |

| In Vivo Dosage | Mouse | 3 mg/kg (i.v.) | [2] |

| In Vivo Dosage | Rat | 10 mg/kg (i.v.) | [3] |

Experimental Protocols

This compound can be utilized for both in vitro and in vivo applications to label and detect active NAAA. The general workflow involves three main stages: labeling, click chemistry, and detection.

Protocol 1: In Vitro Labeling of NAAA in Cell Lysates

This protocol is suitable for determining the presence of active NAAA in cell or tissue lysates and for competitive profiling of NAAA inhibitors.

Materials:

-

Cells or tissues expressing NAAA

-

Lysis Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

-

This compound stock solution (e.g., 100 µM in DMSO)

-

Azide-fluorophore (e.g., TAMRA-azide) or Azide-biotin

-

Click chemistry reaction components (e.g., copper(II) sulfate, TBTA, sodium ascorbate)

-

SDS-PAGE reagents

-

Fluorescence gel scanner or Western blot equipment

Procedure:

-

Lysate Preparation: Homogenize cells or tissues in ice-cold Lysis Buffer. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.

-

Labeling:

-

Dilute the lysate to a final protein concentration of 1-2 mg/mL.

-

Add this compound to a final concentration of 1 µM. For competitive profiling, pre-incubate the lysate with your inhibitor of interest for 30 minutes before adding the probe.

-

Incubate for 30-60 minutes at 37°C.

-

-

Click Chemistry:

-

To the labeled lysate, add the following components in order: azide-reporter tag (e.g., 100 µM final concentration), copper(II) sulfate (1 mM final concentration), TBTA (100 µM final concentration), and freshly prepared sodium ascorbate (1 mM final concentration).

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Detection:

-

Fluorescence Detection: Add Laemmli sample buffer to the reaction mixture, boil, and resolve the proteins by SDS-PAGE. Visualize the labeled NAAA using a fluorescence gel scanner at the appropriate wavelength for the chosen fluorophore.[8]

-

Western Blot Detection: Resolve the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. Block the membrane and then probe with a streptavidin-HRP conjugate. Detect the signal using a chemiluminescent substrate.

-

Protocol 2: Ex Vivo Labeling and Imaging of NAAA in Tissues

This protocol is adapted from a published study for the visualization of active NAAA in tissue sections.[2]

Materials:

-

Experimental animals (e.g., mice)

-

This compound solution for injection (e.g., in a vehicle of saline/Tween 80/PEG400)

-

Perfusion and fixation solutions (e.g., PBS, 4% paraformaldehyde)

-

Cryostat and microscope slides

-

Click chemistry reaction components

-

Fluorescence microscope

Procedure:

-

In Vivo Labeling:

-

Tissue Collection and Preparation:

-

Anesthetize the animal and perform transcardial perfusion with PBS followed by 4% paraformaldehyde.

-

Dissect the tissue of interest (e.g., lungs) and postfix if necessary.

-

Cryoprotect the tissue (e.g., in sucrose solution) and freeze.

-

Section the frozen tissue using a cryostat (e.g., 40 µm thickness) and mount on microscope slides.[2]

-

-

Click Chemistry on Tissue Sections:

-

Perform the click chemistry reaction directly on the tissue sections by incubating them with a solution containing the azide-fluorophore and the click chemistry reagents.

-

-

Imaging:

-

Wash the slides to remove excess reagents.

-

Mount with an appropriate mounting medium, optionally with a nuclear counterstain (e.g., DAPI).

-

Visualize the distribution of active NAAA using a fluorescence microscope.

-

Concluding Remarks

This compound is a powerful and versatile tool for the study of NAAA. Its activity-based and two-step labeling nature allows for sensitive and specific detection of the active enzyme in a variety of experimental contexts. The protocols provided here serve as a starting point for researchers to design and implement their own studies to further elucidate the role of NAAA in health and disease.

References

- 1. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation and In Vivo Use of an Activity-based Probe for N-acylethanolamine Acid Amidase [jove.com]

- 3. An Activity-Based Probe for N-Acylethanolamine Acid Amidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Preparation and In Vivo Use of an Activity-based Probe for N-acylethanolamine Acid Amidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Capture, Release, and Identification of Newly Synthesized Proteins for Improved Profiling of Functional Translatomes - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for In Situ Labeling of N-acylethanolamine Acid Amidase (NAAA) with ARN14686

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine hydrolase that plays a crucial role in the degradation of the bioactive lipid palmitoylethanolamide (PEA).[1][2][3] PEA is an endogenous agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor involved in the regulation of inflammation and pain.[2][3][4] By hydrolyzing PEA, NAAA terminates its signaling, making NAAA a key regulator of inflammatory processes, particularly in immune cells like macrophages.[1] Inhibition of NAAA increases the endogenous levels of PEA, thereby potentiating its anti-inflammatory and analgesic effects. This makes NAAA a promising therapeutic target for inflammatory diseases and chronic pain.[2][4]

ARN14686 is a potent and selective activity-based probe (ABP) designed to target and covalently modify the active site of NAAA.[2] It functions as a two-step "click chemistry" probe, containing a terminal alkyne group that can be linked to a reporter tag (e.g., a fluorophore or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction after labeling.[5][6] This allows for the visualization and quantification of active NAAA in complex biological samples, including live cells and tissues.[2] These application notes provide a detailed protocol for the in situ labeling of NAAA with this compound in cultured cells, followed by downstream analysis using in-gel fluorescence scanning.

NAAA Signaling Pathway in Inflammation

NAAA plays a critical role in modulating inflammatory responses by controlling the levels of the anti-inflammatory lipid mediator PEA. The pathway can be summarized as follows:

Caption: NAAA-mediated regulation of PEA signaling in inflammation.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the use of this compound.

| Parameter | Human NAAA (hNAAA) | Rat NAAA (rNAAA) | Reference(s) |

| IC₅₀ | 6 nM | 13 nM | [2] |

| Mechanism of Action | Covalent | Covalent | [2] |

| Binding Site | Catalytic Cysteine | Catalytic Cysteine | [2] |

Table 1: Potency and Mechanism of Action of this compound.

| Parameter | Concentration/Dosage | Incubation Time | Organism | Reference(s) |

| In Vivo Labeling (i.v.) | 3 mg/kg | 2 hours | Mouse | [2] |

| In Vivo Labeling (i.v.) | 10 mg/kg | Not specified | Rat | [2] |

| In Situ Cell Labeling | 1 - 10 µM | 1 - 4 hours | Various | [7] |

Table 2: Recommended Dosing and Incubation Parameters for this compound.

Experimental Protocols

Experimental Workflow Overview

The overall workflow for in situ labeling of NAAA with this compound involves three main stages: cell culture and treatment, click chemistry-based fluorescent labeling, and downstream analysis.

Caption: Workflow for in situ NAAA labeling and detection.

Protocol 1: In Situ Labeling of NAAA in Cultured Cells

This protocol describes the labeling of active NAAA in cultured cells using this compound.

Materials:

-

Cultured cells (e.g., RAW264.7 macrophages, HEK293 cells overexpressing hNAAA)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell scrapers

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to 80-90% confluency.

-

This compound Incubation:

-

Prepare a working solution of this compound in complete culture medium. A final concentration range of 1-10 µM is recommended as a starting point.[7]

-

Remove the culture medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator. The optimal incubation time may need to be determined empirically for each cell type.

-

-

Cell Harvesting and Lysis:

-

After incubation, wash the cells twice with ice-cold PBS to remove excess probe.

-

Lyse the cells by adding an appropriate volume of ice-cold lysis buffer and scraping the cells.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the click chemistry reaction to attach a fluorescent reporter to the alkyne-tagged NAAA.[6][8][9]

Materials:

-

This compound-labeled cell lysate (from Protocol 1)

-

Fluorescent azide (e.g., Alexa Fluor 488 Azide, Cy5 Azide; stock solution in DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP; fresh 50 mM stock in water)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA; 1.7 mM stock in DMSO/t-butanol 1:4) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for live-cell labeling.[5][8]

-

Copper(II) sulfate (CuSO₄; 50 mM stock in water)

-

Sodium ascorbate (fresh 50 mM stock in water)

-

4x SDS-PAGE loading buffer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed:

-

50 µg of this compound-labeled protein lysate

-

Adjust volume to 45 µL with PBS

-

1 µL of fluorescent azide (final concentration ~50 µM)

-

1 µL of TCEP (final concentration 1 mM)

-

1 µL of TBTA (final concentration ~34 µM)

-

1 µL of CuSO₄ (final concentration 1 mM)

-

1 µL of sodium ascorbate (final concentration 1 mM)

-

-

Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light.

-

Sample Preparation for SDS-PAGE: Stop the reaction by adding 15 µL of 4x SDS-PAGE loading buffer.

-

Denaturation: Heat the samples at 95°C for 5 minutes.

Protocol 3: In-Gel Fluorescence Scanning and Analysis

This protocol describes the visualization and quantification of fluorescently labeled NAAA.

Materials:

-

Polyacrylamide gels for SDS-PAGE

-

SDS-PAGE running buffer

-

Fluorescence gel scanner (e.g., Typhoon, ChemiDoc MP)

Procedure:

-

SDS-PAGE: Separate the protein samples on a polyacrylamide gel according to standard procedures.

-

In-Gel Fluorescence Scanning:

-

After electrophoresis, carefully remove the gel from the glass plates.

-

Wash the gel briefly in deionized water.

-

Scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of the bands corresponding to NAAA using image analysis software (e.g., ImageJ, Image Lab).

-

The band corresponding to labeled NAAA should be identified based on its molecular weight (approximately 36 kDa for the mature enzyme).

-

To ensure equal protein loading, the gel can be subsequently stained with Coomassie Brilliant Blue or a total protein stain.[10]

-

Downstream Applications

Beyond in-gel fluorescence scanning, this compound labeling can be coupled with other downstream analyses:

-

Affinity Purification and Mass Spectrometry: By using a biotin-azide tag in the click chemistry reaction, labeled NAAA can be enriched using streptavidin beads. The enriched protein can then be identified and quantified by mass spectrometry-based proteomics. This approach can be used to confirm the identity of the labeled protein and to study post-translational modifications.

-

Fluorescence Microscopy: If a cell-permeable fluorescent azide and a compatible click chemistry protocol (e.g., using THPTA) are employed, the subcellular localization of active NAAA can be visualized by fluorescence microscopy.[5]

-

Competitive Labeling: To assess the potency and selectivity of novel NAAA inhibitors, a competitive labeling experiment can be performed. Cells are pre-incubated with the test inhibitor before adding this compound. A decrease in the fluorescent signal from this compound indicates that the test compound is binding to and inhibiting NAAA.

By following these detailed protocols and application notes, researchers can effectively utilize the activity-based probe this compound to study the function and regulation of NAAA in various cellular contexts. This powerful tool will aid in the discovery and characterization of novel therapeutics targeting NAAA for the treatment of inflammatory and pain-related disorders.

References

- 1. N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NAAA-regulated lipid signaling governs the transition from acute to chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NAAA-regulated lipid signaling in monocytes controls the induction of hyperalgesic priming in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

- 7. mdpi.com [mdpi.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Specific, sensitive and quantitative protein detection by in-gel fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ARN14686 in Neuroscience Research

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound with the designation "ARN14686." The following application notes and protocols are presented using a hypothetical molecule, ARN-H , as a representative example to fulfill the structural and content requirements of this request. The data and protocols are illustrative and based on the known functions of selective inhibitors of Glycogen Synthase Kinase 3 Beta (GSK-3β), a well-established target in neuroscience research.

Introduction to ARN-H: A Potent and Selective GSK-3β Inhibitor

ARN-H is a novel, potent, and selective, cell-permeable inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β). GSK-3β is a serine/threonine kinase that is a key regulator of numerous cellular processes, including neuronal development, metabolism, and inflammation. Dysregulation of GSK-3β activity has been implicated in the pathophysiology of several neurological disorders, including Alzheimer's disease, bipolar disorder, and neuroinflammation. The high selectivity of ARN-H for GSK-3β over other kinases makes it a valuable research tool for elucidating the specific roles of this enzyme in both normal physiology and disease states.

Applications in Neuroscience Research

-

Investigation of Neuroinflammatory Pathways: ARN-H can be utilized to study the role of GSK-3β in modulating inflammatory responses in glial cells (microglia and astrocytes). By inhibiting GSK-3β, researchers can investigate the downstream effects on the production and release of pro-inflammatory and anti-inflammatory cytokines.

-

Studies on Tau Phosphorylation: Hyperphosphorylation of the microtubule-associated protein tau is a pathological hallmark of Alzheimer's disease. GSK-3β is one of the primary kinases responsible for this hyperphosphorylation. ARN-H can be used in cellular and animal models to inhibit tau phosphorylation and study the potential therapeutic effects.

-

Elucidation of Synaptic Plasticity Mechanisms: GSK-3β is a critical regulator of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). ARN-H allows for the acute and selective inhibition of GSK-3β to dissect its role in these fundamental processes of learning and memory.

Quantitative Data Summary

The following tables summarize the key in vitro and in-cell quantitative data for the hypothetical compound ARN-H.

Table 1: In Vitro Kinase Inhibition Profile of ARN-H

| Kinase Target | IC₅₀ (nM) |

| GSK-3β | 5.2 |

| GSK-3α | 89 |

| CDK1 | > 10,000 |

| CDK5 | 1,250 |

| MAPK1 | > 10,000 |

Table 2: In-Cell Target Engagement and Functional Effects of ARN-H

| Assay | Cell Line | EC₅₀ (nM) | Effect |

| Cellular Thermal Shift Assay (CETSA) | SH-SY5Y (human neuroblastoma) | 25.8 | Target engagement with GSK-3β |

| Tau Phosphorylation (pSer396) | Primary cortical neurons | 45.3 | Inhibition of tau phosphorylation |

| LPS-induced TNF-α release | BV-2 (murine microglia) | 68.1 | Reduction of inflammatory cytokine |

Signaling Pathway Visualization

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and highlights the inhibitory action of ARN-H on GSK-3β.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol details the methodology to confirm the direct binding of ARN-H to GSK-3β in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Plate SH-SY5Y human neuroblastoma cells in appropriate culture dishes and grow to 80-90% confluency.

-

Treat the cells with the desired concentrations of ARN-H or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

-

-

Cell Lysis and Heating:

-

Harvest and lyse the cells in a suitable buffer with protease and phosphatase inhibitors.

-

Aliquot the cell lysate into PCR tubes.

-

Heat the aliquots at different temperatures for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

-

-

Separation of Soluble and Aggregated Proteins:

-

Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

-

-

Sample Preparation and Western Blotting:

-

Carefully collect the supernatant, which contains the soluble protein fraction.

-

Normalize protein concentrations.

-

Analyze the soluble GSK-3β levels by Western blot using a specific primary antibody against GSK-3β.

-

-

Data Analysis:

-

Quantify the band intensities for each temperature point.

-

Plot the percentage of soluble GSK-3β relative to the unheated control against the temperature to generate CETSA melt curves. A shift in the curve to the right for ARN-H treated samples indicates target engagement.

-

Protocol 2: Measurement of TNF-α Release in LPS-Stimulated Microglia

This protocol describes an ELISA-based method to assess the anti-inflammatory effects of ARN-H.

Methodology:

-

Cell Culture and Plating:

-

Plate BV-2 murine microglial cells in a 96-well plate at a density of 5 x 10⁴ cells per well.

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Pre-treat the cells with various concentrations of ARN-H (or vehicle) for 1 hour.

-

-

Stimulation:

-

Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce an inflammatory response. Include a non-stimulated control group.

-

Incubate for 24 hours at 37°C.

-

-

Supernatant Collection:

-

Centrifuge the plate at 300 x g for 10 minutes.

-